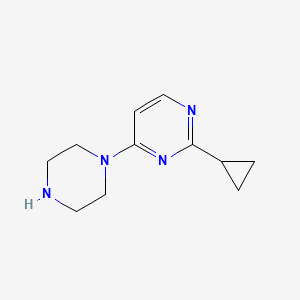

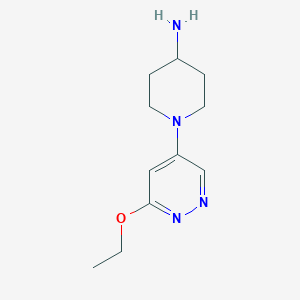

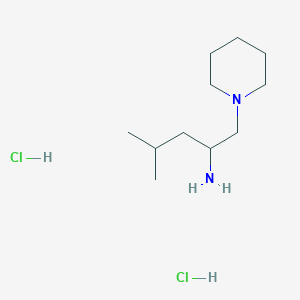

2-Cyclopropyl-4-piperazin-1-ylpyrimidine

Overview

Description

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives, which could be relevant to 2-Cyclopropyl-4-piperazin-1-ylpyrimidine, include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, there are references to the synthesis of related pyrimidine derivatives. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Scientific Research Applications

Anticancer and Antituberculosis Studies

A study by Mallikarjuna, Padmashali, and Sandeep (2014) focused on the synthesis of derivatives, including a structure closely related to "2-Cyclopropyl-4-piperazin-1-ylpyrimidine", and evaluated their in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity. Some derivatives exhibited significant antituberculosis and anticancer activities, demonstrating the potential medicinal application of these compounds (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antimicrobial Activity

Patel, Patel, and Chauhan (2007) explored the antimicrobial activity of amide derivatives of quinolone, structurally related to "this compound". These compounds showed promising antibacterial activity against various strains, including gram-positive and gram-negative bacteria, as well as antifungal activity (Patel, Patel, & Chauhan, 2007).

Antitumor Activity

Zhao et al. (2013) reported on the synthesis and in vitro antitumor activity of novel diaryl urea derivatives containing the piperazine group, indicating a structure-function relationship with "this compound". Some compounds demonstrated significant inhibitory activities against various cancer cell lines, highlighting the compound's potential in cancer therapy (Zhao et al., 2013).

Other Studies

Research by Mekky and Sanad (2020) involved the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, indicating the versatile nature of piperazine derivatives in medicinal chemistry. These compounds showed promising antibacterial efficacy and were potential inhibitors of bacterial biofilm formation and the MurB enzyme, important for bacterial cell wall synthesis (Mekky & Sanad, 2020).

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation

Mode of Action

Similar compounds have been reported to interact with their targets by binding to the active site and inhibiting enzymatic activity

Biochemical Pathways

Compounds that inhibit cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase

Pharmacokinetics

Similar compounds have been reported to have good bioavailability

Result of Action

Compounds that inhibit cdk2 can induce cell cycle arrest and apoptosis

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds

Biochemical Analysis

Biochemical Properties

2-Cyclopropyl-4-piperazin-1-ylpyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain . This inhibition is crucial for enhancing cognitive functions and is being explored for potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease. The nature of these interactions involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can modulate the ubiquitin-proteasome system, which is responsible for protein degradation . By inhibiting specific enzymes within this system, this compound can induce apoptosis and reduce cell proliferation, making it a potential candidate for cancer therapy.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of enzymes such as acetylcholinesterase and ubiquitin ligases, inhibiting their activity . This inhibition leads to an accumulation of substrates, which can trigger downstream effects such as apoptosis in cancer cells or enhanced cognitive function in neurodegenerative diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to cause sustained inhibition of target enzymes, leading to prolonged effects on cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can enhance cognitive functions by inhibiting acetylcholinesterase, while higher doses may induce toxic effects . In cancer models, varying the dosage can influence the extent of apoptosis and tumor reduction, with higher doses generally leading to more significant effects but also increasing the risk of adverse reactions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and ubiquitin ligases, affecting metabolic flux and metabolite levels . These interactions can lead to changes in the levels of neurotransmitters and other critical metabolites, influencing various physiological processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution can affect its efficacy and potential side effects, depending on the concentration and localization within different tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its localization to the endoplasmic reticulum or mitochondria can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical and cellular effects.

Properties

IUPAC Name |

2-cyclopropyl-4-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4/c1-2-9(1)11-13-4-3-10(14-11)15-7-5-12-6-8-15/h3-4,9,12H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRKCRROKAPZYQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC(=N2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001269289 | |

| Record name | 2-Cyclopropyl-4-(1-piperazinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001269289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944898-38-8 | |

| Record name | 2-Cyclopropyl-4-(1-piperazinyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944898-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopropyl-4-(1-piperazinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001269289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride](/img/structure/B1473201.png)